molecular formula C14H18O B14475419 4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran CAS No. 65646-58-4

4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran

Cat. No.: B14475419
CAS No.: 65646-58-4
M. Wt: 202.29 g/mol
InChI Key: SJFSYTLFGCNQEV-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of phenylacetaldehyde with isopropyl vinyl ether in the presence of an acid catalyst can lead to the formation of the desired pyran compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient and scalable synthesis. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

    Substitution: The phenyl and isopropyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phenyl ketones, while reduction can produce phenyl alcohols.

Scientific Research Applications

4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Phenyl-6-(propan-2-yl)-3,6-dihydro-2H-pyran is unique due to its specific structural features, such as the combination of a phenyl group and an isopropyl group on the pyran ring. This unique structure imparts distinct chemical and physical properties, making it valuable for various applications in research and industry.

Properties

CAS No.

65646-58-4

Molecular Formula

C14H18O

Molecular Weight

202.29 g/mol

IUPAC Name

4-phenyl-6-propan-2-yl-3,6-dihydro-2H-pyran

InChI

InChI=1S/C14H18O/c1-11(2)14-10-13(8-9-15-14)12-6-4-3-5-7-12/h3-7,10-11,14H,8-9H2,1-2H3

InChI Key

SJFSYTLFGCNQEV-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1C=C(CCO1)C2=CC=CC=C2

Origin of Product

United States

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